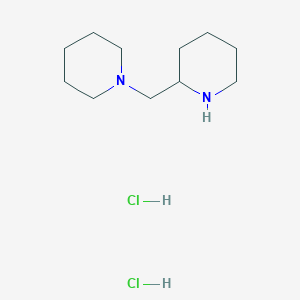

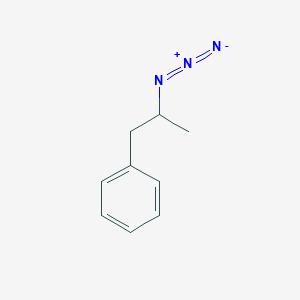

(2-Azidopropyl)benzene

Overview

Description

Synthesis Analysis

The synthesis of polysubstituted benzenes, such as “(2-Azidopropyl)benzene”, involves retrosynthetic planning . The process includes identifying the substituents and recalling how each can be introduced .Molecular Structure Analysis

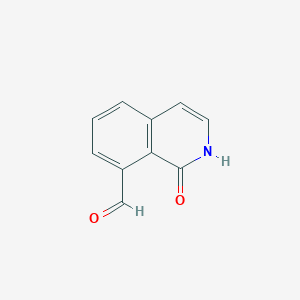

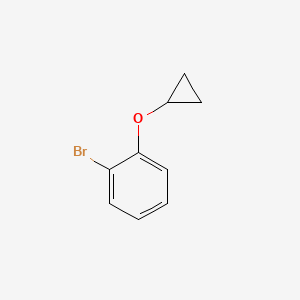

Benzene, the core structure of “(2-Azidopropyl)benzene”, is a planar molecule with a hexagonal structure where all carbon-carbon bonds are equal in length . The carbon atoms are sp2 hybridized, and the remaining cyclic array of six p-orbitals overlap to generate six molecular orbitals, three bonding and three antibonding .Chemical Reactions Analysis

Benzene, the base structure of “(2-Azidopropyl)benzene”, is unusually stable to chemical modification . It undergoes substitution reactions rather than addition reactions that are typical of alkenes . Benzene and its derivatives are useful in various fields such as health, laboratory synthesis, and other applications like rubber synthesis .Physical And Chemical Properties Analysis

Benzene, the base structure of “(2-Azidopropyl)benzene”, is a planar molecule with each C-C bond being 1.39 Å in length and each bond angle being 120° . It has delocalized electrons above and below the plane of the ring, which makes benzene particularly stable .Scientific Research Applications

Sensing

Azobenzenes, including “(2-Azidopropyl)benzene”, have unique light-induced isomerization properties. This makes them of great interest for diverse fields of applications, such as sensing . The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .

Photonics

The light-responsive properties of azobenzenes make them ideal for applications in photonics . Their ability to switch between different isomeric states in response to light can be harnessed for the development of photonic devices .

Microfabrication

Azobenzenes can be used in microfabrication processes . Their light-responsive properties can be utilized to create microstructures with precise control over their shape and size .

Electronics

Azobenzenes have potential applications in the field of electronics . For instance, their photochemical properties can be harnessed for the development of photoswitchable organic transistors .

Biology

Azobenzenes have shown promise in biological applications . For example, they can be used for vision restoration and photactivation of neural signaling .

Catalysis

Azobenzenes can also find applications in catalysis . They can serve as ligands or microreactors in catalytic processes .

Drug Discovery

Azobenzenes can be used in drug discovery processes . Their photoresponsive properties can be harnessed to develop innovative antimicrobials or photopharmacological tools .

Synthesis of Heterocycles

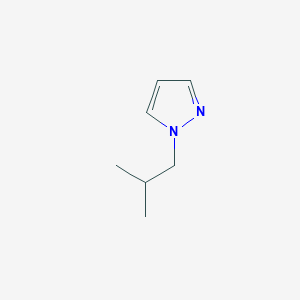

Organic azides, such as “(2-Azidopropyl)benzene”, have been used in the synthesis of various heterocycles . These include five-member rings with one heteroatom, such as pyrroles, as well as heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Mechanism of Action

Target of Action

It’s known that azides, in general, are highly reactive and can interact with a variety of biological targets .

Mode of Action

(2-Azidopropyl)benzene, like other organic azides, can undergo a process known as intramolecular amination via acid-catalyzed rearrangement . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time . Two conformers of protonated azides — syn- and anti- — were shown to precede corresponding transition states .

Biochemical Pathways

It’s known that azides can affect a variety of biochemical pathways due to their reactivity .

Pharmacokinetics

Benzene, a related compound, is known to be metabolized in the body and its pharmacokinetics have been modeled .

Result of Action

Azides are known to be highly reactive and can cause a variety of changes at the molecular and cellular level .

Action Environment

The action of (2-Azidopropyl)benzene can be influenced by various environmental factors. For instance, the synthesis of organic azides can be problematic due to their thermal instability and propensity to detonate . Moreover, benzene, a related compound, is known to have its effects influenced by environmental exposure .

Safety and Hazards

Future Directions

The future directions of benzene-based compounds like “(2-Azidopropyl)benzene” are promising. Wearable passive samplers are being developed for assessing environmental exposure to organic chemicals . Also, organic azides are emerging as potential catalysts for various reactions, particularly for benzene oxidation to phenol .

properties

IUPAC Name |

2-azidopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-8(11-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUSDJLJAUZKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

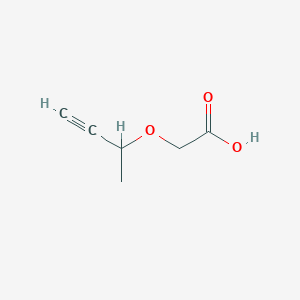

CC(CC1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597346 | |

| Record name | (2-Azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azidopropyl)benzene | |

CAS RN |

823189-05-5 | |

| Record name | (2-Azidopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)